molecular formula K2CO3<br>CK2O3 B104465 Potassium carbonate CAS No. 584-08-7

Potassium carbonate

Cat. No.: B104465
CAS No.: 584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
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Description

This water-soluble salt is derived from ancient deposits of plant ash and has a variety of uses in several industries . Historically, it was utilized by ancient Egyptians in their glass-making processes and played a crucial role in Europe’s industrial development, especially in the production of soap and glass .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Acid-Base Reactions: this compound reacts with acids to form corresponding potassium salts and carbon dioxide. For example: [ \text{K}_2\text{CO}_3 + 2 \text{HCl} \rightarrow 2 \text{KCl} + \text{H}_2\text{O} + \text{CO}_2 ]

  • Thermal Decomposition: When heated, this compound decomposes to form potassium oxide and carbon dioxide: [ \text{K}_2\text{CO}_3 \rightarrow \text{K}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Heat: Decomposition occurs at temperatures above 200°C.

Major Products:

    Potassium Salts: Formed from reactions with acids.

    Potassium Oxide and Carbon Dioxide: Formed from thermal decomposition.

Biochemical Analysis

Biochemical Properties

Potassium carbonate plays a significant role in biochemical reactions. It acts as a buffering agent, helping to maintain the pH of solutions and facilitating enzymatic reactions . It interacts with various biomolecules, including enzymes and proteins, often serving as a cofactor to enable or enhance their function .

Cellular Effects

In cellular processes, this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the pH within cells, which can have profound effects on enzyme activity and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to enzymes and alter their conformation, thereby affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound, but it can degrade under certain conditions . Long-term exposure to this compound can have various effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing certain metabolic processes. At high doses, it can be toxic and cause adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it can influence the activity of enzymes involved in glycolysis, a key metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Scientific Research Applications

Potassium carbonate has a wide range of applications in scientific research and industry :

Properties

IUPAC Name

dipotassium;carbonate
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InChI

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
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Description Data deposited in or computed by PubChem

InChI Key

BWHMMNNQKKPAPP-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[K+].[K+]
Source PubChem
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Molecular Formula

K2CO3, CK2O3
Record name POTASSIUM CARBONATE (ANHYDROUS)
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Record name potassium carbonate
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DSSTOX Substance ID

DTXSID2036245
Record name Potassium carbonate
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Molecular Weight

138.205 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, very deliquescent powder.; The hydrate occurs as small, white, translucent crystals or granules, White deliquescent powder; [Hawley] Available as a solid (anhydrous or sesquihydrate) and concentrated solution (47% potassium carbonate); [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS OR HYGROSCOPIC WHITE POWDER.
Record name Carbonic acid, potassium salt (1:2)
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Record name Potassium carbonate
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Boiling Point

Decomposes
Record name POTASSIUM CARBONATE
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Solubility

Very soluble in water. Insoluble in ethanol, For more Solubility (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page., Insoluble in alcohol and acetone, 111 g/100 g water at 25 °C, Soluble in 1 part cold, 0.7 part boiling water., Solubility in water (g K2CO3/100 g H2O): 105.5 at 0 °C; 108.0 at 10 °C; 110.5 at 20 °C; 113.7 at 30 °C; 155.7 at 100 °C, Solubility in water, g/100ml at 20 °C: 112
Record name POTASSIUM CARBONATE
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Density

2.29 g/cu cm, 2.29 g/cm³
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Impurities

Small amounts of sodium and chloride plus trace amounts (< 2ppm) of heavy metals such as lead.
Record name POTASSIUM CARBONATE
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Color/Form

Colorless cubic crystals; hygroscopic, Granules or granular powder, White, deliquescent, granular, translucent powder

CAS No.

584-08-7
Record name Potassium carbonate [USP]
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Melting Point

899 °C, 891 °C
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Synthesis routes and methods I

Procedure details

In the demonstrated example, CO2 is fed from a cylinder of CO2-bearing gas to a vessel containing an aqueous solution of MEA and potassium carbonate, delivered through a glass tube with glass frit at the submerged terminus. CO2 traveling through the glass frit subsequently bubbles through and dissolves into the reactive solution. After CO2 is dissolves, it reacts with constituents in solution to rapidly form potassium bicarbonate (potassium carbonate, water, and CO2 and the catalyst MEA react to form potassium bicarbonate). As more CO2 is loaded to the solution, more potassium bicarbonate is formed such that the solubility limit of potassium bicarbonate is exceeded in solution (assuming a sufficient initial concentration of dissolved potassium carbonate as described elsewhere) and potassium bicarbonate precipitates from solution in crystalline form. Crystalline potassium bicarbonate precipitate is then removed from the reaction vessel, filtered to separate entrained water from the crystalline solid. The crystalline potassium bicarbonate can then be heated to drive off CO2 and thermally regenerate potassium carbonate. This potassium carbonate can be re-dissolved in potassium carbonate-lean solution of MEA and potassium carbonate in water. This reconstituted scrubbing solution can then be re-exposed to a CO2-bearing stream to again separate CO2. This is a batch demonstration of a process that could be operated in batch or continuous-flow configuration when applied on an industrial scale.
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Synthesis routes and methods II

Procedure details

A suspension of 0.80g of 1,5-di(trichloroacetyl)-1,3,5,7-tetraazabicyclo[3.3.1.]nonane in 5ml. of liquid dinitrogen tetroxide was stirred in a closed container for 20 hours. The reaction mixture was poured into ice water and the solution was neutralized with potassium carbonate to give a solid precipitate which when recrystallized from nitromethane melted at 234°-235°; yield, 0.41 g. (43%) of 1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine. Upon further treatment of the above precipitate with 4 ml. of 99% nitric acid at room temperature with stirring for 12 minutes, followed by quenching in 250 ml. ice and neutralization with potassium carbonate to a pH of about 8, a yield of 89% of 1,5-di(trichloroacetyl)-3,7-dinitrooctahydrotetrazocine was obtained. The melting point of the product when recrystalized from hot nitromethane was 275°-278° C. and the NMR peak was delta 6.05 (in acetone -d6). The calculated elemental analysis is 19.34% carbon, 1.62% hydrogen and 16.91% nitrogen. The analysis of the product showed 19.22% carbon, 1.56% hydrogen and 16.82% nitrogen.
[Compound]
Name
1,5-di(trichloroacetyl)
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Synthesis routes and methods III

Procedure details

A 0.08 M stock solution of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-4-(2-ethoxy-2-oxoacetamido)butanoate in NMP was prepared and DIPEA (5.0 eq) was charged in. To each of the amines (15 eq) weighed into 16×100 mm threaded vials was added 1000 μLs of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate/DIPEA solution. The reactions were agitated at 350 rpm on an Innova platform shaker at room temperature for 48 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours. A 1.8M solution of potassium carbonate in water was prepared. To each of the reaction vials was added 0.5 mL of acetone followed by 0.5 mls of the potassium carbonate solution. Vials were capped and agitated at 350 rpm on an Innova platform shaker at room temperature for 72 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours before redissolving in 1 mL DMF each. Mixtures were transferred to a 96 well filter plate collecting into a 96 well deep-well plate. Reaction vials were rinsed with 500 μLs of DMF each and rinses were transferred to the appropriate wells of the filter plate. The desired products were isolated by preparative HPLC.
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Synthesis routes and methods IV

Procedure details

For example the method might involve nebulizing an aqueous solution of sodium or potassium hydroxide to generate an aerosol of droplets of size less than about 10 μm, contacting the aerosol with carbon dioxide gas, and drying the droplets in the aerosol, so as to form an aerosol of dry particles of sodium or potassium carbonate and/or bicarbonate.
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Synthesis routes and methods V

Procedure details

Heating a slurry with the initial composition of 50 ml water, 38.18 g KHCO3, and 23.65 g K2CO3 at 126.5° C. and 1.4 atm. produced 36.58 g K2CO3 and 11.65 g CO2, and the pH in the solution was 11.43. The total energy demand was estimated to be 2714 kJ/kg CO2, including 1042 sensible heat, 193 latent heat, and 1479 enthalpy.
[Compound]
Name
KHCO3
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium carbonate
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Potassium carbonate
Reactant of Route 3
Potassium carbonate
Reactant of Route 4
Potassium carbonate
Reactant of Route 5
Potassium carbonate

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